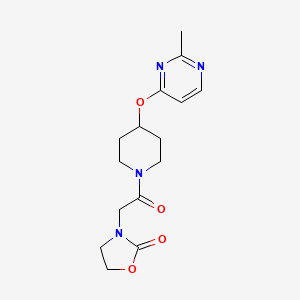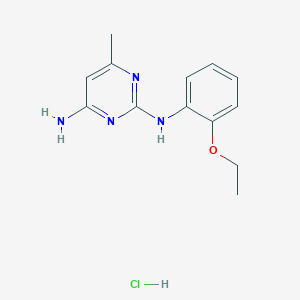
N2-(2-ethoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of pyrimidine, which is a basic aromatic ring consisting of carbon and nitrogen atoms. It’s likely that the compound has biological activity, as many pyrimidine derivatives are key components of bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic pyrimidine ring. The ethoxyphenyl and methyl groups would be substituents on the pyrimidine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, it might participate in nucleophilic substitution reactions or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the nature of the substituents on the pyrimidine ring .Scientific Research Applications
Antiviral Activities
The derivatives of pyrimidine, including those structurally related to N2-(2-ethoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride, have shown promising antiviral activities. For instance, 5-substituted 2,4-diaminopyrimidines have exhibited significant inhibition against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, in cell culture experiments. The antiviral efficacy of these compounds, including 5-methyl and 5-halogen-substituted derivatives, compares favorably with reference drugs like adefovir and tenofovir, showcasing their potential in antiretroviral therapy (Hocková et al., 2003). Similarly, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have demonstrated inhibitory activity against a variety of herpes viruses and retroviruses, highlighting their broad-spectrum antiviral potential (Holý et al., 2002).
Synthesis and Chemical Properties
Research into the synthesis and process research of related pyrimidine derivatives, such as 4,6-dichloro-2-methylpyrimidine, an important intermediate for anticancer drugs like dasatinib, illustrates the chemical versatility and pharmaceutical relevance of these compounds. The optimization of synthesis conditions for these intermediates is crucial for the development of efficient and scalable production methods for pharmaceutical applications (Guo Lei-ming, 2012).
Applications in Dye Treatment and Polymer Science
The incorporation of pyrimidine derivatives into novel sulfonated thin-film composite nanofiltration membranes has shown improved water flux and dye rejection capabilities, indicating their utility in environmental and water treatment applications (Yang Liu et al., 2012). Moreover, the synthesis of optically active N6-alkyl derivatives of (R)-3-(adenin-9-yl)-2-hydroxypropanoic acid and related compounds demonstrates the importance of pyrimidine derivatives in the development of new materials with potential applications in polymer science and optoelectronics (Krečmerová et al., 2002).
properties
IUPAC Name |
2-N-(2-ethoxyphenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.ClH/c1-3-18-11-7-5-4-6-10(11)16-13-15-9(2)8-12(14)17-13;/h4-8H,3H2,1-2H3,(H3,14,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKURWCLUCRWRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=CC(=N2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(2-ethoxyphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2459409.png)
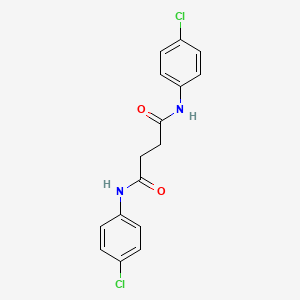


![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2459414.png)


![1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B2459418.png)
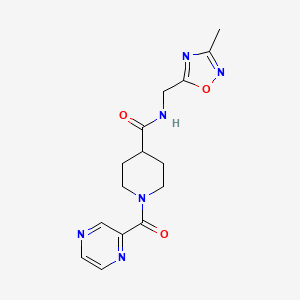

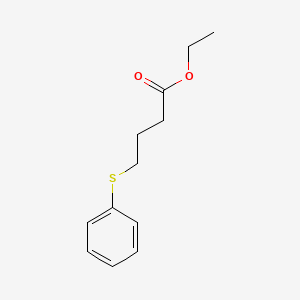
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2459428.png)
